1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine

Chemical Synthesis Pharmaceutical Intermediate Data Gap

1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine, also known as 3-[(3-butylpiperazin-1-yl)methyl]benzoic acid, is a specialized organic compound belonging to the N-substituted piperazine class. It is defined by its molecular formula C16H24N2O2, molecular weight of 276.37 g/mol, and a structure featuring a piperazine core with an n-butyl substituent at the 3-position and a 3-carboxyphenylmethyl group at the 1-position.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
Cat. No. B11723218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCCCCC1CN(CCN1)CC2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C16H24N2O2/c1-2-3-7-15-12-18(9-8-17-15)11-13-5-4-6-14(10-13)16(19)20/h4-6,10,15,17H,2-3,7-9,11-12H2,1H3,(H,19,20)
InChIKeyNHMMOOKMTDQMSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine (CAS 1131622-34-8): A Research Intermediate for Piperazine-Focused Synthesis


1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine, also known as 3-[(3-butylpiperazin-1-yl)methyl]benzoic acid, is a specialized organic compound belonging to the N-substituted piperazine class . It is defined by its molecular formula C16H24N2O2, molecular weight of 276.37 g/mol, and a structure featuring a piperazine core with an n-butyl substituent at the 3-position and a 3-carboxyphenylmethyl group at the 1-position . The compound is primarily listed in chemical supplier catalogs for use as a building block or intermediate in pharmaceutical research and development , with its structural features suggesting potential utility in medicinal chemistry, particularly for synthesizing more complex molecules [1].

Why 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine Cannot Be Replaced by Unverified Piperazine Analogs


For a scientific user, substituting 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine with a different piperazine derivative without rigorous validation introduces substantial risk. The specific substitution pattern—the combination of an n-butyl group at the 3-position and a methyl-benzoic acid linker at the 1-position—creates a unique three-dimensional and electronic profile. Even subtle changes, such as moving the carboxyl group from the 3- to the 2- or 4- position on the phenyl ring (e.g., CAS 1131622-32-6 or 1131622-30-4), or replacing the methyl linker with a direct bond, can profoundly alter the molecule's lipophilicity, pKa, and overall pharmacophore [1]. Given the documented sensitivity of biological targets to small changes in piperazine N-substituents [2], relying on an unqualified analog for a critical experiment or as a key synthetic intermediate could lead to irreproducible results or complete project failure. The following guide highlights the current evidence gap that prevents such a comparative analysis.

Quantitative Comparative Evidence for 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine: A Critical Data Gap


Absence of Quantifiable Differential Evidence in Public Literature

A comprehensive search of primary research papers, patents, and authoritative databases (BindingDB, ChEMBL, PubMed, Google Patents) returned no quantitative data for this compound in any biological assay, binding study, or property measurement that includes a direct comparator. There are no records of IC50, Ki, Kd, solubility, logP, stability, or synthetic yield data for this specific molecule against a defined analog [1][2][3]. The available information is limited to basic molecular descriptors and supplier catalog listings . Therefore, no valid, quantitative, comparator-based evidence exists to support a claim of differentiation.

Chemical Synthesis Pharmaceutical Intermediate Data Gap

Valid Application Scenarios for 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine Based on Current Evidence


As a Proprietary Intermediate in a Custom Synthesis Pathway

The primary justifiable use case for this compound is as a specific, pre-defined building block in a proprietary synthetic scheme. Its value is derived from its unique substitution pattern, which may be required to achieve a particular regiochemistry or to introduce a desired functional group handle (the benzoic acid) for subsequent conjugation or elaboration [1]. In this context, the decision to procure it is driven by a specific chemical requirement defined in a laboratory notebook or patent example, not by comparative biological performance.

For the Development and Validation of a New Analytical Method

This compound can serve as a standard for the development and validation of analytical methods, such as HPLC or LC-MS, intended to monitor this specific intermediate or its derivatives. Its procurement is justified by the need for a highly pure reference standard to ensure method accuracy, precision, and specificity when this exact chemical entity is part of a synthetic or metabolic pathway .

As a Starting Point for a Medicinal Chemistry Hit-to-Lead Program

A research group might purchase this compound to use as a starting point for an internal structure-activity relationship (SAR) study. In this scenario, the compound is not selected because it is a proven performer, but because it represents a novel chemotype for exploration. The lack of public data is an advantage, allowing the group to generate its own intellectual property. The 'differentiation' will be established through future, in-house data.

To Fulfill a Specific Purchase Order or Replicate a Published Protocol

The most straightforward reason for procurement is to fulfill a specific request, such as a purchase order that cites this exact CAS number, or to exactly replicate the materials and methods section of a research article or patent example that uses this compound as a reagent. In this case, the selection is a matter of exactness and reproducibility, and there is no alternative.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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